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Introduction

The targeted delivery of CRISPR/Cas9 gene-editing machinery to specific cell types in vivo
remains a critical challenge for therapeutic applications. The triantennary N-
acetylgalactosamine (tri-GalNAc) ligand has emerged as a highly effective targeting moiety for
hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is
abundantly and almost exclusively expressed on the surface of these liver cells.[1][2] This
interaction facilitates rapid receptor-mediated endocytosis, enabling the efficient internalization
of CRISPR/Cas9 components into hepatocytes.[3][4][5] This document provides detailed
application notes and protocols for the use of tri-GalINAc-COOH, a carboxylic acid-
functionalized version of the ligand, in the development of liver-targeted CRISPR/Cas9 delivery
systems.

Principle of ASGPR-Mediated Targeting

The asialoglycoprotein receptor is a C-type lectin that recognizes terminal galactose and N-
acetylgalactosamine residues on glycoproteins. The receptor is a heterooligomer, typically a
trimer, which contributes to the high-affinity binding of trivalent ligands like tri-GalNAc. Upon
binding of a tri-GalNAc-conjugated therapeutic, the ASGPR-ligand complex is internalized via
clathrin-mediated endocytosis. The cargo is then trafficked through endosomal compartments
and can subsequently be released into the cytoplasm to exert its gene-editing function in the
nucleus. The efficient internalization and intracellular trafficking make this a powerful pathway
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for the delivery of macromolecular cargo such as CRISPR/Cas9 ribonucleoproteins (RNPs) or
the nucleic acids that encode them.

Applications of tri-GalNAc-COOH in CRISPR/Cas9
Delivery

The primary application of tri-GalNAc-COOH is its conjugation to delivery vehicles to create
hepatocyte-specific CRISPR/Cas9 delivery systems. The carboxylic acid group provides a
convenient handle for covalent attachment to various molecules and nanoparticle systems
through standard bioconjugation chemistries.

Key applications include:

o Lipid Nanoparticle (LNP) Functionalization: tri-GalNAc can be conjugated to lipids, which are
then incorporated into LNP formulations encapsulating Cas9 mRNA and single-guide RNA
(sgRNA). This is currently the most advanced and widely used approach for in vivo liver
gene editing.

» Direct Conjugation to Cas9 Protein: While less common for in vivo applications due to
potential challenges with protein stability and delivery, direct conjugation of tri-GalNAc to the
Cas9 protein for targeted RNP delivery is an area of research.

o Polymer-Based Nanoparticle Targeting: tri-GalNAc can be attached to various polymers used
for nucleic acid delivery to confer liver specificity.

Quantitative Data on tri-GalNAc Mediated
CRISPR/Cas9 Delivery

The following tables summarize quantitative data from key studies demonstrating the efficacy
of tri-GalNAc-targeted CRISPR/Cas9 delivery systems.

Table 1: In Vivo Gene Editing Efficiency in Rodent Models
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. Reductio
Liver .
nin
Target Delivery Animal Editing Referenc
. Dose o Serum
Gene Vehicle Model Efficiency . e
Protein
(%)
(%)
GalNAc- ) Not
Angptl3 LdIr-/- mice 0.1 mg/kg 31
LNP (GL6) Reported
GalNAc- ) Not
Angptl3 Ldlr-/- mice 0.3 mg/kg ~60
LNP (GL6) Reported
GalNAc- ] Not
Pcsk9 Ldlr-/- mice 0.25mg/kg ~20
LNP (GL6) Reported
Transthyret )
LNP-INTO1  CD-1 mice 3 mg/kg ~70 >97

in (Ttr)

Table 2: In Vivo Gene Editing Efficiency in Non-Human Primates (NHPSs)
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. Reductio
Liver .
] . . nin
Target Delivery Animal Editing Referenc
. Dose o Blood
Gene Vehicle Model Efficiency . e
Protein
(%)
(%)
LDLR-
GalNAc- o 89
ANGPTL3 deficient 2 mg/kg 61
LNP (durable)
NHPs
LDLR-
Standard o o
ANGPTL3 LNP deficient 2 mg/kg 4.5 Minimal
NHPs
GalNAc- Wild-type Not 90
ANGPTL3 2 mg/kg
LNP NHPs Reported (durable)
Standard Wild-type Not
ANGPTL3 2 mg/kg 75
LNP NHPs Reported
LDLR
GalNAc- Not
ANGPTL3 knockout N ~60 ~94
LNP Specified
NHPs

Experimental Protocols
Protocol 1: Formulation of tri-GalNAc-Conjugated Lipid
Nanoparticles for CRISPRI/Cas9 Delivery

This protocol describes a general method for preparing tri-GalNAc-LNPs encapsulating Cas9

MRNA and sgRNA, adapted from published studies.

Materials:

 lonizable lipid (e.g., SM-102)

e Helper lipid (e.g., DSPC)

e Cholesterol
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PEG-lipid (e.g., PEG-DMG)

tri-GalNAc-conjugated lipid (e.g., GL6)

Cas9 mRNA

SgRNA

Ethanol

Citrate buffer (pH 3.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid,
and tri-GalNAc-conjugated lipid in ethanol at the desired molar ratio. A typical ratio might be
50:10:38.5:1.5:0.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid:tri-GalNAc-lipid).

Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).

Nanoparticle Formation: Set up the microfluidic mixing device according to the
manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the nucleic
acid-buffer solution through another inlet at a defined flow rate ratio (e.g., 1:3
ethanol:aqueous). The rapid mixing will lead to the self-assembly of LNPs.

Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at
4°C to remove ethanol and exchange the buffer. Alternatively, use tangential flow filtration for
larger scale preparations.

Characterization:

o Measure the particle size and polydispersity index (PDI) using dynamic light scattering
(DLS).
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o Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-
based assay (e.g., RiboGreen).

o Assess the zeta potential to confirm surface charge.

o Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 pm
filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Efficacy
Assessment of tri-GalNAc-LNPs

This protocol outlines the steps for administering the formulated LNPs to mice and evaluating
the in vivo gene editing efficiency.

Materials:

tri-GalNAc-LNP-CRISPR formulation

o Experimental animals (e.g., C57BL/6 mice)

» Sterile syringes and needles

¢ Anesthesia

e Blood collection supplies

» Tissue harvesting tools

o DNA extraction kit

« PCR reagents

o Primers flanking the target genomic region

o Next-generation sequencing (NGS) platform or Sanger sequencing service

o ELISA kit for the target protein

Procedure:
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e Animal Dosing: Thaw the tri-GalNAc-LNP-CRISPR formulation on ice. Administer the
formulation to mice via intravenous injection (e.g., tail vein) at the desired dose (e.g., 0.1-3.0
mg/kg total RNA).

o Sample Collection:

o Blood: Collect blood samples at various time points (e.g., 3, 7, 14, and 28 days post-
injection) to measure the serum levels of the target protein.

o Tissues: At the study endpoint, euthanize the animals and harvest the liver and other
relevant tissues.

e Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a
commercial DNA extraction Kkit.

e Quantification of Gene Editing:
o Amplify the target genomic region from the extracted DNA using PCR.

o Analyze the PCR amplicons for insertions and deletions (indels) resulting from non-
homologous end joining (NHEJ). This is most accurately done using next-generation
sequencing (NGS). Alternatively, Sanger sequencing followed by analysis of sequence
decomposition can provide an estimate.

o Quantification of Protein Knockdown:
o Isolate serum from the collected blood samples.
o Measure the concentration of the target protein in the serum using a specific ELISA kit.

o Compare the protein levels in treated animals to those in a control group (e.g., treated with
PBS or a non-targeting LNP).

Visualizations
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Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc-LNP delivery.
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Caption: Experimental workflow for tri-GalNAc-LNP-CRISPR evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]

2. Tri-GalNAc, triantennary GalNAc or GAINAc clusters: an Update | Blog | Biosynth
[biosynth.com]

o 3. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes:
biochemical characterization of the endosomal compartments - PubMed
[pubmed.ncbi.nim.nih.gov]

» 4. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. pubs.acs.org [pubs.acs.org]

¢ To cite this document: BenchChem. [Application Notes and Protocols for tri-GalNAc-COOH
in CRISPR/Cas9 Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855413#tri-galnac-cooh-applications-in-crispr-
cas9-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

